1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride
Overview
Description
1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2F3N2 and a molecular weight of 263.0875496 . It is used in various scientific investigations due to its unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C8H11Cl2F3N2), molecular weight (263.0875496), and its use in various scientific investigations .Scientific Research Applications
Synthesis and Material Science Applications
Research on similar fluorinated compounds highlights their significance in material science, particularly in the synthesis of polymers with exceptional properties. For example, a novel fluorinated aromatic diamine monomer was synthesized for the development of new fluorine-containing polyimides. These polyimides exhibited excellent solubility in polar organic solvents and outstanding mechanical properties, along with good thermal stability. This suggests that 1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride could potentially be utilized in the synthesis of advanced polymers for various industrial applications, such as coatings, films, and high-performance materials due to its fluorinated phenyl group, which could impart similar beneficial properties to the polymers (D. Yin et al., 2005).
Crystal Engineering and Structural Studies
Compounds with similar structural motifs are also explored in crystal engineering and structural chemistry to understand hydrogen bonding and molecular interactions. For instance, the study of hydrogen-bonded supramolecular structures of certain diamines has led to the development of materials with specific molecular arrangements, which could be crucial for designing new molecular sensors, catalysts, or pharmaceuticals. This indicates the potential of this compound in contributing to the understanding of molecular assemblies and the design of new materials with tailored properties (Zhenfeng Zhang et al., 2007).
Chemical Synthesis and Reactions
Furthermore, diamine derivatives are frequently used as intermediates in organic synthesis, leading to a wide range of chemical reactions and products. For example, the synthesis of various bis-Schiff bases from 1,2-ethanediamine demonstrates the versatility of diamines in forming complex structures with potential biological activity. This suggests that this compound could serve as a key intermediate in the synthesis of complex organic molecules for use in medicinal chemistry or material science (A. Toumi et al., 2013).
Mechanism of Action
Target of Action
The primary target of 1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride is Dipeptidyl Peptidase IV (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1 (Glucagon-like peptide-1), which are hormones that stimulate insulin secretion. Therefore, DPP4 is a validated target for the treatment of type 2 diabetes .
Mode of Action
This compound interacts with DPP4 and inhibits its activity . The inhibition of DPP4 leads to an increase in the levels of incretins like GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release. This results in a decrease in blood glucose levels .
Biochemical Pathways
The inhibition of DPP4 affects the incretin pathway. Incretins like GLP-1 are released from the intestines in response to food intake and they stimulate insulin secretion from the pancreas. By inhibiting DPP4, the degradation of incretins is prevented, leading to increased levels of active incretins. This results in enhanced insulin secretion and reduced glucagon release, thereby regulating blood glucose levels .
Result of Action
The result of the action of this compound is the regulation of blood glucose levels. By inhibiting DPP4 and increasing the levels of active incretins, it enhances insulin secretion and suppresses glucagon release. This leads to a decrease in blood glucose levels, which is beneficial in the management of type 2 diabetes .
Properties
IUPAC Name |
1-(3,4,5-trifluorophenyl)ethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-5-1-4(7(13)3-12)2-6(10)8(5)11;;/h1-2,7H,3,12-13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGNBVDTEPQWGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(CN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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